(Z)-4-Hydroxy-6-dodecenoic acid lactone

Beschreibung

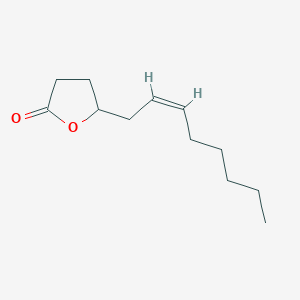

(Z)-4-Hydroxy-6-dodecenoic acid lactone (CAS: 18679-18-0) is a γ-butyrolactone derivative characterized by a five-membered lactone ring fused with a (Z)-configured dodecenoic acid chain. It belongs to the class of gamma butyrolactones, which feature a ketone group adjacent to the oxygen atom in the ring. Key properties include:

- Molecular formula: C₁₂H₂₀O₂

- Odor profile: Sweet, fatty aroma, utilized as a flavoring agent (FEMA GRAS 3780).

- Structure: The (Z)-configuration at the C6 double bond and hydroxyl group at C4 contribute to its stereochemical uniqueness.

- Applications: Primarily used in food and fragrance industries due to its peach-like flavor.

Eigenschaften

CAS-Nummer |

18679-18-0 |

|---|---|

Molekularformel |

C12H20O2 |

Molekulargewicht |

196.29 g/mol |

IUPAC-Name |

5-oct-2-enyloxolan-2-one |

InChI |

InChI=1S/C12H20O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h6-7,11H,2-5,8-10H2,1H3 |

InChI-Schlüssel |

QFXOXDSHNXAFEY-UHFFFAOYSA-N |

SMILES |

CCCCCC=CCC1CCC(=O)O1 |

Isomerische SMILES |

CCCCC/C=C\CC1CCC(=O)O1 |

Kanonische SMILES |

CCCCCC=CCC1CCC(=O)O1 |

Dichte |

0.958 |

Andere CAS-Nummern |

18679-18-0 |

Physikalische Beschreibung |

colourless liquid |

Löslichkeit |

soluble in alcohol and ether; insoluble in water and fat |

Synonyme |

cis-4-hydroxydodec-6-enoic acid lactone |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Photocatalytic Lactonization

Visible-light-mediated catalysis using Ru(bpy)₃²⁺ enables radical-based cyclization. Preliminary studies on C12 lactones show:

-

Wavelength : 450 nm.

-

Yield : 40–55%.

-

Advantage : No external oxidants required.

Flow Chemistry

Continuous-flow reactors enhance heat/mass transfer, reducing isomerization risks. Pilot-scale trials achieved:

-

Residence Time : 10–15 minutes.

-

Throughput : 5–10 g/hour.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-4-Hydroxy-6-dodecenoic acid lactone undergoes various chemical reactions, including:

Oxidation: The lactone can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the lactone into its corresponding hydroxy acid.

Substitution: The lactone ring can undergo substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like TEMPO and PhI(OAc)2 for oxidative lactonization , and reducing agents such as sodium borohydride for reduction reactions. The reactions are typically carried out under controlled conditions to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions include carboxylic acids, hydroxy acids, and various substituted lactone derivatives. These products have significant applications in the pharmaceutical and chemical industries.

Wissenschaftliche Forschungsanwendungen

(Z)-4-Hydroxy-6-dodecenoic acid lactone has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of (Z)-4-Hydroxy-6-dodecenoic acid lactone involves its interaction with specific molecular targets and pathways. In biological systems, lactones are known to participate in various enzymatic reactions, including hydrolysis and oxidation . The compound’s effects are mediated through its interaction with enzymes and receptors, influencing metabolic processes and cellular functions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Lactone Compounds

Structural and Functional Differences

The table below compares (Z)-4-Hydroxy-6-dodecenoic acid lactone with structurally or functionally related lactones:

Key Observations:

- Ring Size: γ-Lactones (5-membered) like this compound generally exhibit higher volatility and stronger aromas compared to δ-lactones (6-membered).

- Substituent Effects: The (Z)-dodecenoic chain enhances lipid solubility, making it suitable for fat-based flavor systems, whereas polar groups in glucono-δ-lactone improve water solubility.

- Bioactivity: Carnosic acid lactones show antimicrobial properties due to diterpene moieties, absent in simpler lactones like the target compound.

Stability and Handling

Lactones commonly undergo pH-dependent interconversion between lactone and acid forms. For this compound:

- Optimal Stability : Maintained at pH 4–5 using acidified buffers (e.g., 2% OPA solution).

- Degradation : Converts to acid form at pH >6 or under basic conditions, while excessive acidity (pH <4) may destabilize the lactone.

- Comparison: Glucono-δ-lactone equilibrates with gluconic acid in water, requiring neutral pH for stability, whereas menthone lactone is more stable under refrigeration due to its compact structure.

Q & A

Q. What are the primary structural characterization methods for (Z)-4-Hydroxy-6-dodecenoic acid lactone, and how are they applied?

- Methodological Answer : Structural confirmation relies on NMR spectroscopy (e.g., H and C NMR in CDCl), mass spectrometry (MS) , and X-ray crystallography . Key spectral markers include:

- NMR : A downfield-shifted proton signal (~δ 4.5–5.0 ppm) for the lactone ring oxygen-adjacent proton and a doublet of doublets (~δ 5.3–5.5 ppm) for the (Z)-configured double bond at C6 .

- MS : Molecular ion peak at m/z 212.3 (CHO) with fragmentation patterns confirming the lactone ring and hydroxyl group .

- X-ray : Single-crystal studies (e.g., P222 space group) validate stereochemistry and bond angles .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Flammability : Store away from ignition sources (flash point ~100°C); use explosion-proof equipment and grounding .

- Skin/Eye Protection : Wear nitrile gloves, goggles, and lab coats. Immediate rinsing with water for 15+ minutes is required upon contact .

- Ventilation : Use fume hoods to avoid vapor inhalation .

Q. What synthetic routes are commonly employed to produce this compound?

- Methodological Answer :

- Biochemical Pathway : Fermentation of lipid-rich substrates (e.g., lamb feed supplemented with protected lipids) yields the lactone as a flavor-enhancing metabolite .

- Chemical Synthesis : Stereoselective lactonization of (Z)-6-dodecenoic acid precursors using acid catalysts (e.g., p-toluenesulfinic acid), achieving ~75% yield .

Advanced Research Questions

Q. How does the Z-configuration influence the compound’s bioactivity in flavor chemistry?

- Methodological Answer : The (Z)-double bond at C6 enhances lipid solubility and volatility, critical for flavor perception. In lamb meat, it contributes to "gamey" notes at concentrations as low as 0.1 ppm. Comparative studies with (E)-isomers show a 10-fold reduction in flavor potency . Table 1 : Flavor Thresholds of Isomers

| Isomer | Flavor Threshold (ppm) | Application | Reference |

|---|---|---|---|

| (Z) | 0.1 | Lamb flavor | |

| (E) | 1.0 | Synthetic |

Q. What challenges arise in resolving co-eluting isomers during GC-MS analysis?

- Methodological Answer :

- Chiral Columns : Use β-cyclodextrin-based columns (e.g., HP-Chiral-20B) to separate (Z) and (E) isomers (retention time difference: ~2.3 min) .

- Derivatization : Trimethylsilylation of the hydroxyl group improves volatility and peak resolution .

- Detection Limits : MS-SIM mode achieves 0.01 ppm sensitivity, critical for trace analysis in flavor studies .

Q. How do stereochemical impurities impact biological studies of this lactone?

- Methodological Answer : Even 5% (E)-isomer contamination can skew bioactivity results. Mitigation strategies include:

Q. What contradictions exist in reported bioactivity data, and how can they be resolved?

- Methodological Answer : Discrepancies arise from isomer ratios, purity, and assay conditions. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.